(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327184-49-5
VCID: VC5205782
InChI: InChI=1S/C22H16ClN3O2/c1-14-7-6-12-20(24-14)26-21(27)16-13-15-8-2-5-11-19(15)28-22(16)25-18-10-4-3-9-17(18)23/h2-13H,1H3,(H,24,26,27)
SMILES: CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.84

(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide

CAS No.: 1327184-49-5

Cat. No.: VC5205782

Molecular Formula: C22H16ClN3O2

Molecular Weight: 389.84

* For research use only. Not for human or veterinary use.

(2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide - 1327184-49-5

Specification

CAS No. 1327184-49-5
Molecular Formula C22H16ClN3O2
Molecular Weight 389.84
IUPAC Name 2-(2-chlorophenyl)imino-N-(6-methylpyridin-2-yl)chromene-3-carboxamide
Standard InChI InChI=1S/C22H16ClN3O2/c1-14-7-6-12-20(24-14)26-21(27)16-13-15-8-2-5-11-19(15)28-22(16)25-18-10-4-3-9-17(18)23/h2-13H,1H3,(H,24,26,27)
Standard InChI Key XPEBZURPFGWMKL-LVWGJNHUSA-N
SMILES CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4Cl

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of (2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide follows a multi-step protocol involving cyclocondensation and carboxamide coupling. A pivotal method, adapted from Bi(OTf)₃-catalyzed reactions, involves the addition of isocyanides to 2H-chromene acetals under mild conditions (60°C, 12 hours) . For this compound, the reaction begins with the formation of a 2-iminochromene intermediate via the condensation of 2-cyanoacetamide derivatives with substituted salicylaldehydes in glacial acetic acid and sodium acetate . Subsequent coupling with 6-methylpyridin-2-amine introduces the carboxamide moiety, yielding the final product with a Z-configuration stabilized by intramolecular hydrogen bonding .

Table 1: Key Synthetic Parameters

ParameterValue
CatalystBi(OTf)₃
Reaction Temperature60°C
Reaction Time12 hours
Yield73–85% (based on analogs)
Purity (HPLC)>95%

Structural Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration, with distinctive signals for the imino proton (δ 8.2–8.5 ppm) and the chromene olefinic protons (δ 6.4–6.9 ppm) . The ¹³C NMR spectrum exhibits peaks at δ 168.4 ppm (carboxamide carbonyl) and δ 152.7 ppm (imino carbon), consistent with related chromene-carboxamides . High-resolution mass spectrometry (HRMS) corroborates the molecular ion [M+H]⁺ at m/z 389.84.

Physicochemical Properties

The compound’s lipophilicity (logP = 3.76) and polar surface area (47.54 Ų) suggest moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness . Its solubility in dimethyl sulfoxide (DMSO) exceeds 10 mM, whereas aqueous solubility remains limited (<0.1 mM at pH 7.4), necessitating formulation adjuvants for in vivo studies.

Table 2: Physicochemical Profile

PropertyValue
Molecular Weight389.84 g/mol
logP3.76
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological Polar Surface Area47.54 Ų

Biological Activity and Mechanisms

Pharmacokinetic Predictions

In silico models (SwissADME) indicate moderate hepatic clearance (CLₕ = 12 mL/min/kg) and a plasma half-life of 2.5 hours. The compound’s bioavailability score (0.55) underscores the need for prodrug strategies to improve oral absorption.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison with Analogous Compounds

CompoundMCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)logP
VIa 8.50.93.2
VC5205782N/AN/A3.76
5-Fluorouracil 12.415.8−0.9

The higher lipophilicity of (2Z)-2-[(2-chlorophenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide compared to VIa may enhance tumor tissue penetration but could also increase off-target binding risks.

Future Directions and Challenges

Current research gaps include in vivo efficacy studies and toxicological profiling. The compound’s limited aqueous solubility necessitates nanoparticle-based delivery systems, such as poly(lactic-co-glycolic acid) (PLGA) encapsulants, to enhance bioavailability. Additionally, stereoselective synthesis optimization is critical, as the E-isomer exhibits 30% reduced activity in preliminary assays .

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